Cas no 119639-05-3 ((3R)-3-hydroxyoct-4-enoic acid)

(3R)-3-hydroxyoct-4-enoic acid is a chiral hydroxy fatty acid featuring a hydroxyl group at the (R)-configured C-3 position and a double bond at the C-4 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of bioactive molecules and fine chemicals. Its stereospecific structure makes it useful for asymmetric synthesis and pharmaceutical applications. The presence of both hydroxyl and carboxyl functional groups allows for further derivatization, enhancing its versatility in chemical transformations. High enantiomeric purity and well-defined reactivity contribute to its utility in research and industrial processes, including the development of fragrances, flavors, and specialized polymers.
(3R)-3-hydroxyoct-4-enoic acid structure
119639-05-3 structure
Product name:(3R)-3-hydroxyoct-4-enoic acid
CAS No:119639-05-3
MF:C8H14O3
MW:158.194962978363
CID:1208640
PubChem ID:10057774

(3R)-3-hydroxyoct-4-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Octenoic acid, 3-hydroxy-, (3R,4E)-
    • (3R)-3-hydroxyoct-4-enoic acid
    • EN300-1827062
    • 119639-05-3
    • Inchi: InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h4-5,7,9H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m0/s1
    • InChI Key: XWLRJZXXLLFLAS-KPJROHGDSA-N
    • SMILES: CCCC=CC(CC(=O)O)O

Computed Properties

  • Exact Mass: 158.094294304g/mol
  • Monoisotopic Mass: 158.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 57.5Ų

(3R)-3-hydroxyoct-4-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1827062-10.0g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
10g
$7128.0 2023-06-03
Enamine
EN300-1827062-0.05g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
0.05g
$1393.0 2023-09-19
Enamine
EN300-1827062-1g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
1g
$1658.0 2023-09-19
Enamine
EN300-1827062-10g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
10g
$7128.0 2023-09-19
Enamine
EN300-1827062-0.1g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
0.1g
$1459.0 2023-09-19
Enamine
EN300-1827062-5.0g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
5g
$4806.0 2023-06-03
Enamine
EN300-1827062-2.5g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
2.5g
$3249.0 2023-09-19
Enamine
EN300-1827062-1.0g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
1g
$1658.0 2023-06-03
Enamine
EN300-1827062-0.5g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
0.5g
$1591.0 2023-09-19
Enamine
EN300-1827062-0.25g
(3R)-3-hydroxyoct-4-enoic acid
119639-05-3
0.25g
$1525.0 2023-09-19

Additional information on (3R)-3-hydroxyoct-4-enoic acid

Comprehensive Overview of (3R)-3-hydroxyoct-4-enoic acid (CAS No. 119639-05-3): Properties, Applications, and Research Insights

(3R)-3-hydroxyoct-4-enoic acid (CAS No. 119639-05-3) is a chiral hydroxy fatty acid derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This compound, characterized by its hydroxyl group at the 3R position and a double bond at the 4-position of an octanoic acid backbone, serves as a versatile intermediate in organic synthesis and drug development. Its enantiomeric purity and functional group reactivity make it valuable for asymmetric synthesis and metabolic studies.

In recent years, the demand for chiral building blocks like (3R)-3-hydroxyoct-4-enoic acid has surged, driven by advancements in precision medicine and green chemistry. Researchers are particularly interested in its role as a precursor for bioactive molecules, including anti-inflammatory agents and flavor enhancers. The compound’s CAS No. 119639-05-3 is frequently searched in academic databases, reflecting its relevance in enzymatic catalysis and natural product synthesis.

From a structural perspective, (3R)-3-hydroxyoct-4-enoic acid exhibits intriguing physicochemical properties. The presence of both a hydroxyl group and a carbon-carbon double bond allows for diverse chemical modifications, such as esterification or oxidation, which are critical for tailoring its applications. Analytical techniques like NMR spectroscopy and HPLC are commonly employed to verify its purity and configuration, ensuring compliance with pharmaceutical standards.

The compound’s potential extends to biodegradable polymers and sustainable materials, aligning with global trends toward eco-friendly alternatives. For instance, its incorporation into polyhydroxyalkanoates (PHAs)—a class of biodegradable plastics—has been explored to enhance material properties. This application resonates with industries seeking carbon-neutral solutions, a topic frequently queried in scientific search engines.

Another area of interest is the role of (3R)-3-hydroxyoct-4-enoic acid in microbial metabolism. Certain bacteria produce this compound during fermentation processes, highlighting its natural occurrence and biosynthetic pathways. Studies on enantioselective enzymes that catalyze its formation are pivotal for biotechnological applications, such as biofuel production and waste valorization.

In the context of consumer trends, the compound’s derivatives are investigated for use in cosmeceuticals and nutraceuticals. Its moisturizing properties and skin-barrier enhancement capabilities are often compared to hyaluronic acid or ceramides, making it a subject of interest in dermatological research. Searches for "natural skincare ingredients" or "anti-aging compounds" frequently intersect with discussions about hydroxy fatty acids.

To address common queries from synthetic chemists, the synthesis of (3R)-3-hydroxyoct-4-enoic acid typically involves asymmetric reduction of ketones or enzymatic resolution of racemic mixtures. Optimizing these methods for industrial-scale production remains a focus, particularly to reduce costs and improve atom economy—a key metric in green chemistry.

In summary, (3R)-3-hydroxyoct-4-enoic acid (CAS No. 119639-05-3) exemplifies the intersection of chirality, sustainability, and multidisciplinary research. Its applications span pharmaceuticals, materials science, and biotechnology, making it a compound of enduring relevance. As AI-driven drug discovery and circular economy principles gain traction, this molecule’s role is poised to expand further.

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